Cas no 940-49-8 (Benzene,[(2-methylpropoxy)methyl]-)
940-49-8 structure
Product Name:Benzene,[(2-methylpropoxy)methyl]-
CAS-nummer:940-49-8
MF:C11H16O
MW:164.244143486023
CID:810651
PubChem ID:70328
Update Time:2025-04-19
Benzene,[(2-methylpropoxy)methyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzene,[(2-methylpropoxy)methyl]-
- 2-methylpropoxymethylbenzene
- alpha-isobutoxytoluene
- AI3-02698
- i-butyl benzyl ether
- EINECS 213-372-6
- [(2-Methylpropoxy)methyl]benzene
- NSC-406202
- DN3UVV5552
- 940-49-8
- NSC406202
- Benzene, ((2-methylpropoxy)methyl)-
- Benzene, [(2-methylpropoxy)methyl]-
- SCHEMBL2234953
- NS00039945
- (isobutoxymethyl)benzene
- DTXSID10240192
- NSC 406202
- benzyl isobutyl ether
-
- Inchi: 1S/C11H16O/c1-10(2)8-12-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
- InChI-sleutel: ADHMUPZYLITZIH-UHFFFAOYSA-N
- LACHT: O(CC1C=CC=CC=1)CC(C)C
Berekende eigenschappen
- Exacte massa: 164.120115
- Monoisotopische massa: 164.120115
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 4
- Complexiteit: 104
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.3
- Topologisch pooloppervlak: 9.2
Experimentele eigenschappen
- Dichtheid: 0.9233
- Kookpunt: 212°C (estimate)
- Vlampunt: 79.2°C
- Brekindex: 1.4826
Benzene,[(2-methylpropoxy)methyl]- Gerelateerde literatuur
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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